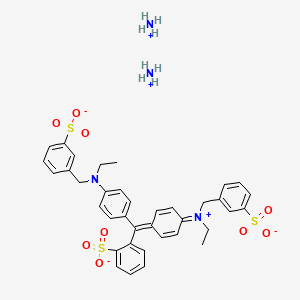
Cinchophène
Vue d'ensemble
Description
Le cinchophène, également connu sous son nom IUPAC acide 2-phénylquinoléine-4-carboxylique, est un analgésique qui a été synthétisé pour la première fois par Doebner et Gieskel en 1887 . Il a été introduit sur le marché en 1908 comme traitement de la goutte et est encore utilisé en médecine vétérinaire pour traiter l'arthrite chez les animaux .
Applications De Recherche Scientifique
Cinchophen has several scientific research applications:
Mécanisme D'action
Target of Action
Cinchophen, also known as Atophan, Quinophan, and Phenaquin, is an analgesic drug . There is some evidence suggesting that it might interact with replication protein a1 (rpa1), a protein involved in dna replication and repair .
Mode of Action
It has been suggested that cinchophen may bind and antagonize rpa1 more effectively . This interaction could potentially lead to DNA damage and abnormal activation of ataxia telangiectasia mutated/Rad3 related (ATM/ATR) and checkpoint kinase 2 (CHK2) .
Biochemical Pathways
The drug’s potential interaction with rpa1 suggests that it may influence pathways related to dna replication and repair .
Result of Action
Cinchophen’s action can lead to DNA damage and apoptosis, impairing the development of the enteric nervous system (ENS) in zebrafish . It has also been associated with serious liver damage . Symptoms of Cinchophen toxicity may include hyperventilation, hyperthermia, gastrointestinal discomfort, diarrhea, hives, vomiting, delirium, hepatitis, jaundice, anorexia, convulsions, coma, and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cinchophen. Nonsteroidal anti-inflammatory drugs (NSAIDs) like Cinchophen have become widely distributed contaminants in the environment due to improper disposal and discharge . These environmental factors might influence the pathogenesis of diseases like Hirschsprung disease (HSCR), a congenital neurocristopathy characterized by the absence of enteric neurons in the hindgut .
Analyse Biochimique
Biochemical Properties
These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group There is some evidence that it stimulates C-Fos , a protein that plays a crucial role in regulating gene expression.
Cellular Effects
Cinchophen has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to cause serious liver damage . Symptoms of Cinchophen toxicity may include hyperventilation, hyperthermia (fever), gastrointestinal discomfort, diarrhea, hives, vomiting, delirium, hepatitis, jaundice, anorexia, convulsions, coma, and even death .
Molecular Mechanism
It is known that Cinchophen can cause serious liver damage . This suggests that it may interact with biomolecules in the liver, potentially inhibiting or activating enzymes and causing changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Cinchophen can present 6 to 12 hours after administration . Over time, Cinchophen can cause serious liver damage, including fatty degeneration of the heart and kidneys, necrosis of hepatic cells, and yellow atrophy of the liver .
Dosage Effects in Animal Models
In veterinary medicine, Cinchophen is used in combination with Prednisolone to treat arthritis in animals The effects of Cinchophen can vary with different dosages
Metabolic Pathways
It is known that Cinchophen can cause serious liver damage , suggesting that it may interact with enzymes or cofactors in the liver.
Méthodes De Préparation
Le cinchophène peut être synthétisé à partir d'aniline, de benzaldéhyde et d'acide pyruvique dans de l'éthanol absolu . La réaction implique la condensation de l'aniline et du benzaldéhyde pour former un intermédiaire, qui réagit ensuite avec l'acide pyruvique pour donner du this compound. Les méthodes de production industrielles suivent généralement des voies de synthèse similaires, mais peuvent impliquer des étapes de purification supplémentaires pour garantir la pureté du composé .
Analyse Des Réactions Chimiques
Le cinchophène subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés de la quinoléine.
Réduction : La réduction du this compound peut donner des dérivés de la dihydroquinoléine.
Substitution : Des réactions de substitution peuvent se produire sur les cycles phényle ou quinoléine, conduisant à divers dérivés substitués.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des halogènes ou d'autres électrophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique :
Biologie : Le this compound et ses dérivés ont été étudiés pour leurs propriétés antimicrobiennes et antifongiques.
Industrie : Les dérivés du this compound sont utilisés dans la synthèse de colorants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action exact du this compound n'est pas entièrement compris. Il est connu pour réduire l'accumulation d'acide urique, ce qui est bénéfique dans le traitement de la goutte . Il existe également des preuves que le this compound stimule l'expression de C-Fos, une protéine impliquée dans les processus cellulaires tels que la prolifération et la différenciation .
Comparaison Avec Des Composés Similaires
Le cinchophène appartient à la classe des composés organiques appelés phénylquinoléines. Des composés similaires comprennent :
Phénylquinoléine : Partage la structure de la quinoléine mais ne possède pas de groupe acide carboxylique.
Quinoléine : Le composé parent du this compound, dépourvu des groupes phényle et acide carboxylique.
Phénylpyridine : Structure similaire mais avec un cycle pyridine au lieu de la quinoléine.
Le this compound est unique en raison de sa combinaison spécifique d'un groupe phényle et d'un groupe acide carboxylique attaché au cycle quinoléine, ce qui contribue à ses propriétés chimiques et biologiques distinctes .
Propriétés
IUPAC Name |
2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRMTPPVNRALON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040705 | |
| Record name | Cinchophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
RAPIDLY LOSES WATER OF CRYSTALLIZATION ON EXPOSURE TO AIR; SOL IN WATER, ALC; PRACTICALLY INSOL IN ETHER /LITHIUM SALT OCTAHYDRATE/, SOLUBLE IN HOT ALCOHOL, ALKALI; SLIGHTLY SOL IN HOT ACETONE, HOT BENZENE; INSOLUBLE IN PETROLEUM ETHER, WATER, 1 G DISSOLVES IN ABOUT: 400 ML CHLOROFORM, 100 ML ETHER, 120 ML ALCOHOL | |
| Record name | CINCHOPHEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM METHANOL OR DILUTED ALCOHOL, WHITE OR YELLOWISH CRYSTALS OR POWDER, SMALL, WHITE, NEEDLE-LIKE CRYSTALS | |
CAS No. |
132-60-5 | |
| Record name | 2-Phenyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchophen [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchophen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinchophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchophen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y533Z02M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINCHOPHEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
218 °C | |
| Record name | CINCHOPHEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)








